molecular formula C5H5Cl3O B14324295 1,1,5-Trichloropent-1-EN-3-one CAS No. 111550-38-0

1,1,5-Trichloropent-1-EN-3-one

Cat. No.: B14324295
CAS No.: 111550-38-0
M. Wt: 187.45 g/mol
InChI Key: KYFNQWPBNURADP-UHFFFAOYSA-N
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Description

1,1,5-Trichloropent-1-EN-3-one is an organic compound with the molecular formula C₅H₅Cl₃O It is a chlorinated derivative of pentenone, characterized by the presence of three chlorine atoms and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,5-Trichloropent-1-EN-3-one can be synthesized through the chlorination of pentenone derivatives. One common method involves the reaction of 1,1-dichloroethylene with 3-chloropropionyl chloride under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is carefully monitored to minimize the formation of by-products and ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions

1,1,5-Trichloropent-1-EN-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids.

    Reduction: Reduction reactions can convert it into less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can replace chlorine atoms under basic conditions.

Major Products Formed

Scientific Research Applications

1,1,5-Trichloropent-1-EN-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,5-Trichloropent-1-EN-3-one involves its interaction with molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to alterations in their activity. This interaction can affect various biochemical pathways, making it a valuable tool for studying enzyme mechanisms and protein function .

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trichloroethane: A chlorinated solvent with similar chemical properties but different applications.

    1,1,2-Trichloroethane: Another chlorinated compound used primarily as a solvent and intermediate in chemical synthesis.

Uniqueness

1,1,5-Trichloropent-1-EN-3-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its combination of three chlorine atoms and a double bond provides unique reactivity compared to other chlorinated compounds .

Properties

CAS No.

111550-38-0

Molecular Formula

C5H5Cl3O

Molecular Weight

187.45 g/mol

IUPAC Name

1,1,5-trichloropent-1-en-3-one

InChI

InChI=1S/C5H5Cl3O/c6-2-1-4(9)3-5(7)8/h3H,1-2H2

InChI Key

KYFNQWPBNURADP-UHFFFAOYSA-N

Canonical SMILES

C(CCl)C(=O)C=C(Cl)Cl

Origin of Product

United States

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